Cas no 1803867-71-1 (1-(4-Bromo-2-(trifluoromethylthio)phenyl)propan-2-one)

1-(4-Bromo-2-(trifluoromethylthio)phenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Bromo-2-(trifluoromethylthio)phenyl)propan-2-one
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- Inchi: 1S/C10H8BrF3OS/c1-6(15)4-7-2-3-8(11)5-9(7)16-10(12,13)14/h2-3,5H,4H2,1H3
- InChI Key: PVUQSSLUQOLZGT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)SC(F)(F)F)CC(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 257
- XLogP3: 4
- Topological Polar Surface Area: 42.4
1-(4-Bromo-2-(trifluoromethylthio)phenyl)propan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013014168-500mg |
1-(4-Bromo-2-(trifluoromethylthio)phenyl)propan-2-one |
1803867-71-1 | 97% | 500mg |
847.60 USD | 2021-06-25 | |
Alichem | A013014168-250mg |
1-(4-Bromo-2-(trifluoromethylthio)phenyl)propan-2-one |
1803867-71-1 | 97% | 250mg |
499.20 USD | 2021-06-25 | |
Alichem | A013014168-1g |
1-(4-Bromo-2-(trifluoromethylthio)phenyl)propan-2-one |
1803867-71-1 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
1-(4-Bromo-2-(trifluoromethylthio)phenyl)propan-2-one Related Literature
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
Additional information on 1-(4-Bromo-2-(trifluoromethylthio)phenyl)propan-2-one
Comprehensive Introduction to 1-(4-Bromo-2-(trifluoromethylthio)phenyl)propan-2-one (CAS No. 1803867-71-1)
1-(4-Bromo-2-(trifluoromethylthio)phenyl)propan-2-one is a specialized organic compound with the CAS number 1803867-71-1, widely recognized in pharmaceutical and agrochemical research. This compound features a unique structural combination of a brominated phenyl ring and a trifluoromethylthio group, making it a valuable intermediate in synthetic chemistry. Its molecular formula, C10H8BrF3OS, highlights its potential for diverse applications, particularly in the development of novel bioactive molecules.
The growing interest in fluorinated compounds and sulfur-containing derivatives has positioned 1-(4-Bromo-2-(trifluoromethylthio)phenyl)propan-2-one as a focal point in modern research. Researchers frequently explore its reactivity in cross-coupling reactions and catalyzed transformations, aligning with trends in sustainable chemistry and green synthesis. Its trifluoromethylthio moiety is particularly noteworthy, as it enhances metabolic stability and lipophilicity—key attributes in drug design.
In the context of AI-driven drug discovery, this compound has garnered attention due to its potential as a scaffold for kinase inhibitors and antimicrobial agents. Computational studies often highlight its compatibility with machine learning models predicting molecular properties, a hot topic in 2024. Additionally, its bromo-substituted aromatic ring offers versatility in palladium-catalyzed reactions, a frequent search query among synthetic chemists.
From an industrial perspective, CAS 1803867-71-1 is often discussed in forums focusing on high-value chemical intermediates. Its synthesis typically involves electrophilic aromatic substitution and thioetherification, processes optimized for scalability. Environmental considerations, such as waste reduction and atom economy, are increasingly applied to its production, reflecting broader industry shifts toward green chemistry principles.
Analytical characterization of 1-(4-Bromo-2-(trifluoromethylthio)phenyl)propan-2-one relies on advanced techniques like NMR spectroscopy and high-resolution mass spectrometry. These methods confirm the purity and structural integrity critical for research applications. The compound’s stability under ambient conditions further enhances its practicality in laboratory settings.
Emerging applications in material science have also been explored, particularly in designing organic electronic materials. Its electron-withdrawing groups contribute to tunable optoelectronic properties, a trending subtopic in nanotechnology. This interdisciplinary relevance underscores its importance beyond traditional chemistry sectors.
In summary, 1-(4-Bromo-2-(trifluoromethylthio)phenyl)propan-2-one (CAS 1803867-71-1) represents a multifaceted compound bridging pharmaceutical innovation, sustainable synthesis, and advanced materials. Its continued study aligns with global research priorities, ensuring its prominence in scientific literature and industrial workflows.
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